molecular formula C12H17NO2 B275531 4-[(Tert-butylamino)methyl]benzoic acid

4-[(Tert-butylamino)methyl]benzoic acid

Cat. No.: B275531
M. Wt: 207.27 g/mol
InChI Key: YRBSHQPMNGEOIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Tert-butylamino)methyl]benzoic acid is a chemical building block of interest in organic synthesis and medicinal chemistry research. Compounds featuring a benzoic acid core and tert-butylamino moiety are frequently utilized in the development of pharmaceutical agents and other biologically active molecules due to their potential as key scaffolds and intermediates . This reagent is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the specific product certificate of analysis for detailed specifications including purity, melting point, and spectral data.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4-[(tert-butylamino)methyl]benzoic acid

InChI

InChI=1S/C12H17NO2/c1-12(2,3)13-8-9-4-6-10(7-5-9)11(14)15/h4-7,13H,8H2,1-3H3,(H,14,15)

InChI Key

YRBSHQPMNGEOIU-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC1=CC=C(C=C1)C(=O)O

Canonical SMILES

CC(C)(C)NCC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Thermodynamic stability of 4-[(Tert-butylamino)methyl]benzoic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of 4-[(Tert-butylamino)methyl]benzoic acid in Solution

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) in solution is a cornerstone of drug development, directly influencing its efficacy, safety, and shelf-life. This guide provides a comprehensive technical overview of the principles and methodologies for evaluating the thermodynamic stability of this compound. We will delve into the theoretical underpinnings of chemical stability, explore potential degradation pathways based on the molecule's functional groups, and present detailed, field-proven experimental protocols for forced degradation studies. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust stability profile for this and structurally related compounds.

Introduction: The Critical Role of Solution Stability

This compound is a molecule of interest in pharmaceutical development, possessing both a carboxylic acid and a secondary amine moiety. Its behavior and persistence in a solution state are paramount for any liquid dosage form or for intravenous administration. A thermodynamically unstable compound can degrade into impurities that may be inactive, less potent, or even toxic. Therefore, a thorough understanding and rigorous assessment of its stability are not merely regulatory hurdles but fundamental requirements for ensuring patient safety and product quality.[1][2]

This guide moves beyond a simple recitation of methods. It explains the causal relationships behind experimental design, grounding every protocol in the principles of thermodynamics and chemical kinetics to create a self-validating system for stability assessment.

Theoretical Framework: Gibbs Free Energy and Degradation

The thermodynamic stability of a molecule is intrinsically linked to its Gibbs free energy (G). A chemical reaction, including degradation, is spontaneous if the change in Gibbs free energy (ΔG) is negative. The relationship is defined by the equation:

ΔG = ΔH - TΔS

Where:

  • ΔH is the change in enthalpy, representing the heat of the reaction.

  • T is the absolute temperature.

  • ΔS is the change in entropy, representing the change in disorder.

For a degradation reaction, a lower (more negative) ΔG indicates a greater thermodynamic driving force for the compound to break down. Stability studies are designed to probe the conditions that can overcome the activation energy barrier and lead to this thermodynamically favorable, but pharmaceutically undesirable, outcome.[3]

Physicochemical Profile and Potential Degradation Pathways

The structure of this compound dictates its potential vulnerabilities.

  • Structure: A benzoic acid core substituted with a (tert-butylamino)methyl group at the para position.

  • Functional Groups: Carboxylic acid, secondary amine, benzylic methylene bridge, and an aromatic ring.

  • Ionization: The molecule possesses both an acidic (carboxylic acid) and a basic (amine) center, making its solubility and stability highly pH-dependent.[4][5]

Based on these features, several degradation pathways can be anticipated:

  • Hydrolysis: While the core structure lacks readily hydrolyzable esters or amides directly on the ring, the stability of the C-N bond in the side chain could be susceptible under extreme pH and temperature conditions. For some aminobenzoic acids, acid-catalyzed hydrolysis of amide bonds is a known degradation route.[6]

  • Oxidation: The secondary amine and the benzylic carbon are potential sites for oxidative degradation. Exposure to oxidizing agents, such as peroxides, or even atmospheric oxygen (autoxidation), could lead to the formation of N-oxides, imines, or cleavage of the side chain.[7]

  • Photolysis: Aromatic compounds can absorb UV light, leading to photolytic degradation.[8] This can involve cleavage of bonds or reactions with solvent molecules, particularly for light-sensitive compounds.[8]

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2 from the carboxylic acid group) is a known degradation pathway for benzoic acid and its derivatives.[9][10] Other thermal rearrangements or cleavage events are also possible.[8]

The following diagram illustrates these potential degradation routes.

G cluster_0 Potential Degradation Pathways Parent This compound Hydrolysis Hydrolytic Products (e.g., Side-chain cleavage) Parent->Hydrolysis H₂O / H⁺ or OH⁻ Oxidation Oxidative Products (e.g., N-oxide, Imines) Parent->Oxidation [O] (e.g., H₂O₂) Photolysis Photolytic Products (e.g., Radical species, Rearrangements) Parent->Photolysis (UV/Vis Light) Thermolysis Thermal Products (e.g., Decarboxylation) Parent->Thermolysis Δ (Heat)

Caption: Potential degradation pathways for this compound.

Experimental Design: Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment.[1][11] They involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[11] The goal is to achieve a target degradation of approximately 5-20%, which is sufficient to detect and characterize degradants without destroying the molecule entirely.[7]

General Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study.

G start_end start_end process process decision decision io io stress stress A Start: Prepare Stock Solution of API in Suitable Solvent B Aliquot into Separate Reaction Vessels A->B C1 Acid Hydrolysis (e.g., 0.1M HCl) B->C1 C2 Base Hydrolysis (e.g., 0.1M NaOH) B->C2 C3 Oxidation (e.g., 3% H₂O₂) B->C3 C4 Thermal Stress (e.g., 70°C in solution) B->C4 C5 Photolytic Stress (ICH Q1B) B->C5 C6 Control Sample (No Stress) B->C6 D Incubate Under Defined Conditions (Time, Temp) C1->D C2->D C3->D C4->D C5->D C6->D E Sample at Time Intervals D->E F Neutralize/Quench Reaction E->F G Analyze via Stability- Indicating HPLC-UV F->G H Degradation 5-20%? G->H I Identify Peaks with LC-MS H->I Yes K Adjust Stress Conditions H->K No J End: Characterize Degradation Profile I->J K->B Re-run

Caption: General workflow for a forced degradation stability study.

Detailed Experimental Protocols

Objective: To generate degradation products for the identification of stability issues and to support the development of a stability-indicating analytical method.

Materials:

  • This compound (API)

  • HPLC-grade Acetonitrile and Methanol

  • HPLC-grade Water

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Calibrated pH meter, analytical balance, volumetric flasks, HPLC system with UV/PDA detector, LC-MS system.

Protocol 1: Acid and Base-Catalyzed Hydrolysis

  • Prepare a 1 mg/mL stock solution of the API in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • For acid hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.[11]

  • For base hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.[11]

  • Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of water.

  • Incubate all samples at 60°C.

  • Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

  • Immediately neutralize the acidic and basic samples (e.g., with an equimolar amount of NaOH or HCl, respectively) to quench the reaction.

  • Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Oxidative Degradation

  • Mix 1 mL of the 1 mg/mL API stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.[7]

  • Store the sample at room temperature, protected from light.

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).

  • Analyze immediately by HPLC. No quenching is typically required, as the sample is diluted in the mobile phase.

Protocol 3: Thermal Degradation

  • Place a sealed vial of the control solution (API in solvent without stressor) in a calibrated oven at 70°C.[8]

  • Place a sample of the solid API powder in the same oven to assess solid-state thermal stability for comparison.

  • Sample the solution at appropriate time points and analyze by HPLC.

Protocol 4: Photostability

  • Expose a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in the ICH Q1B guideline.[7]

  • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

  • Analyze both the exposed and control samples by HPLC.

Analytical Methodologies

The success of a stability study hinges on the quality of the analytical methods used.[12]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the parent API and its degradation products.[13] A stability-indicating method must be developed and validated to ensure that it can separate the API from all potential degradants and excipients.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the structural elucidation of unknown degradation products. By providing mass-to-charge ratio data, it helps in identifying the molecular weights of impurities, which is the first step in determining their structure.[12]

  • Spectroscopic Techniques (UV-Vis, NMR): UV-Vis spectroscopy, often as part of an HPLC detector (PDA), provides preliminary information about degradants.[13] Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the definitive structural confirmation of isolated degradation products.[14]

Data Presentation and Interpretation

Results from forced degradation studies should be summarized clearly to assess the molecule's stability profile.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDuration (hrs)% Assay of Parent API% DegradationNumber of DegradantsMajor Degradant Peak (RT, min)
Control (RT) 2499.80.20-
0.1 M HCl (60°C) 2491.58.524.2
0.1 M NaOH (60°C) 2488.211.833.8, 5.1
3% H₂O₂ (RT) 2485.714.326.5
Heat (70°C) 2494.35.714.2
Photolytic -96.13.917.1

Note: Data presented are hypothetical and for illustrative purposes.

This summary table allows for a quick assessment of vulnerabilities. In this hypothetical case, the compound shows the most significant degradation under oxidative and strong basic conditions. The fact that the major degradant from heat stress shares a retention time (RT) with one from acid hydrolysis suggests a common degradation product or pathway.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to evaluating the thermodynamic stability of this compound in solution. By combining a strong theoretical understanding with systematic forced degradation studies and robust analytical techniques, researchers can establish a detailed stability profile. This knowledge is critical for making informed decisions in formulation design, defining appropriate storage conditions, and ensuring the development of a safe, stable, and effective pharmaceutical product.[8] The principles and protocols described herein provide a validated framework for achieving these essential goals in drug development.

References

  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Sharp. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Pharmaceutical Technology. (n.d.). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions.
  • Talari, Y., & Reddy, M. S. (2023). A brief study on forced degradation studies with regulatory guidance. World Journal of Advanced Research and Reviews.
  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Creative BioMart. (n.d.). Pharmaceutical Stability Analysis.
  • Longdom Publishing. (n.d.). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications.
  • Benchchem. (n.d.). Stability issues of N-Acryloyl-p-aminobenzoic Acid under different pH conditions.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Benzoic Acid Derivatives in Organic Solvents.
  • Freire, E. (2008). Thermodynamic Studies for Drug Design and Screening. PMC.
  • PubMed. (n.d.). Degradation of benzoic acid and its derivatives in subcritical water.
  • ResearchGate. (2025). Degradation of Benzoic Acid and its Derivatives in Subcritical Water.
  • Guidechem. (n.d.). Understanding Benzoic Acid Solubility: A Comprehensive Guide.
  • Oliyai, C., & Borchardt, R. T. (1993). Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide. PubMed.

Sources

Zwitterionic Character of 4-[(Tert-butylamino)methyl]benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical characterization, zwitterionic mechanism, and experimental analysis of 4-[(Tert-butylamino)methyl]benzoic acid .

Executive Summary

This compound is a bifunctional ampholyte characterized by a benzoic acid core and a steric-heavy secondary amine side chain. Unlike simple organic acids or bases, this molecule exists primarily as a zwitterion (inner salt) across the physiological pH range.

Understanding its zwitterionic nature is critical for drug development, as it dictates solubility profiles, membrane permeability (LogD), and purification strategies. This guide provides a structural analysis of its ionization states, detailed protocols for experimental validation, and the implications of its charge distribution on pharmaceutical developability.

Molecular Architecture & Physicochemical Properties[1]

The molecule comprises two ionizable centers with distinct pKa values.[1] The interplay between the acidic carboxyl group and the basic secondary amine creates a pH-dependent charge state.

Structural Components[3][4][5]
  • Acidic Domain: A carboxylic acid attached directly to the phenyl ring (Position 1).

    • Effect: Electron-withdrawing phenyl group lowers pKa relative to aliphatic acids.

  • Basic Domain: A secondary amine (

    
    ) bridged by a methylene group (Position 4) and capped with a tert-butyl group.
    
    • Effect: The tert-butyl group provides steric bulk, potentially shielding the nitrogen from solvation and slightly modulating basicity compared to a simple methylamine.

Theoretical Ionization Constants

Based on structural analogs (e.g., p-aminomethylbenzoic acid or PAMBA), the predicted values are:

ParameterPredicted ValueStructural Rationale
pKa₁ (Acid) 3.9 – 4.2Deprotonation of

to

. Stabilized by resonance.
pKa₂ (Base) 9.2 – 9.8Protonation of

to

. Inductive effect of alkyl groups.
Isoelectric Point (pI) ~6.7 – 7.0pH at which net charge is zero (

).
LogP (Neutral) ~2.1Lipophilicity of the uncharged species.
LogD (pH 7.4) < 0.5Effective distribution coefficient is low due to zwitterionic polarity.

The Zwitterionic Mechanism

In aqueous solution, the molecule undergoes two distinct proton transfer events. The zwitterionic species (


) is the dominant form between pH 4.5 and 9.0.
Equilibrium States
  • Cationic Form (

    
    ):  At pH < 3.5, both groups are protonated (
    
    
    
    ,
    
    
    ). High water solubility.
  • Zwitterionic Form (

    
    ):  At pH 4.5–9.0, the acid is deprotonated (
    
    
    
    ) and the amine is protonated (
    
    
    ). Net charge = 0. Minimum solubility.
  • Anionic Form (

    
    ):  At pH > 10.0, both groups are deprotonated (
    
    
    
    ,
    
    
    ). High water solubility.
Speciation Diagram (Visualization)

Speciation Cation Cationic Form (L+) pH < 3.5 (COOH, NH2+) Zwitterion Zwitterion (L±) pH 4.5 - 9.0 (COO-, NH2+) Dominant Species Cation->Zwitterion pKa1 ≈ 4.0 (-H+ from COOH) Zwitterion->Cation +H+ Anion Anionic Form (L-) pH > 10.0 (COO-, NH) Zwitterion->Anion pKa2 ≈ 9.5 (-H+ from NH2+) Anion->Zwitterion +H+

Figure 1: Protonation states of this compound across the pH scale.

Experimental Characterization Protocols

To rigorously confirm the zwitterionic character and determine exact pKa values, the following experimental workflows are recommended.

Potentiometric Titration (Gold Standard)

This method measures the buffering capacity of the molecule as it transitions between ionization states.

Protocol:

  • Preparation: Dissolve 5 mg of the compound in 20 mL of degassed 0.15 M KCl (ionic strength adjustor).

  • Acidification: Add standardized HCl to lower pH to ~2.0 (ensure full protonation to

    
    ).
    
  • Titration: Titrate with standardized 0.1 M KOH (CO₂-free) under nitrogen atmosphere.

  • Data Collection: Record pH vs. Volume of KOH added.

  • Analysis: Use the Bjerrum method or software (e.g., Hyperquad) to fit the two inflection points.

    • Observation: Two distinct buffering regions will appear: one for

      
       (acidic region) and one for 
      
      
      
      (basic region).
NMR pH Titration (Structural Assignment)

Use ¹H-NMR to track chemical shift changes (


) of protons adjacent to the ionizable groups.

Workflow:

  • Sample: 1 mM compound in 90% H₂O / 10% D₂O.

  • Titration: Adjust pH from 2 to 12 using DCl and NaOD.

  • Markers:

    • Benzylic Protons (

      
      ):  Significant upfield shift as 
      
      
      
      deprotonates to
      
      
      (near pKa₂).
    • Aromatic Protons: Slight shift shifts as

      
       deprotonates to 
      
      
      
      (near pKa₁).
  • Plot:

    
     vs. pH. The inflection points correspond to the pKa values.
    
IR Spectroscopy (Solid State Confirmation)

Solid-state IR can confirm if the bulk powder exists as a zwitterion or a neutral molecule.

  • Zwitterion Signature:

    • Carboxylate (

      
      ):  Strong asymmetric stretch at 1550–1610 cm⁻¹ and symmetric stretch at 1300–1400 cm⁻¹.
      
    • Ammonium (

      
      ):  Broad band at 2500–3000 cm⁻¹ (often overlapping with C-H).
      
    • Absence: No Carbonyl stretch (

      
      ) typical of free acid (usually ~1680–1700 cm⁻¹) if fully zwitterionic.
      

Implications for Drug Development[7]

The zwitterionic nature dictates the "U-shaped" solubility profile, which is critical for formulation and bioavailability.

Solubility vs. pH

Solubility is minimal at the isoelectric point (pI ≈ 6.8) because the net charge is zero, maximizing crystal lattice energy and minimizing hydration.

Solubility cluster_0 Solubility Profile Acid pH 2.0 High Solubility (Cationic Repulsion) Neutral pH 6.8 (pI) Minimum Solubility (Lattice Stability) Acid->Neutral Precipitation Risk Base pH 11.0 High Solubility (Anionic Repulsion) Neutral->Base Dissolution

Figure 2: Solubility dynamics relative to pH.

Permeability (LogD)
  • Oral Absorption: While the zwitterion is neutral, the high polarity of the charged poles (

    
     and 
    
    
    
    ) reduces passive diffusion across lipophilic membranes compared to a purely non-ionic molecule.
  • Strategy: Prodrug approaches (e.g., esterification of the carboxylic acid) are often used to mask the charge and improve permeability.

Synthesis & Purification Strategy

The zwitterionic character allows for a highly specific purification method known as Isoelectric Precipitation .

Synthesis Route:

  • Alkylation: Methyl 4-(bromomethyl)benzoate + tert-butylamine

    
     Methyl 4-[(tert-butylamino)methyl]benzoate.
    
  • Hydrolysis: Saponification of the ester using NaOH.

  • Isolation (Critical Step):

    • The reaction mixture is high pH (Anionic form: soluble).

    • Protocol: Slowly acidify with HCl.

    • Target: Adjust pH exactly to the pI (~6.8).

    • Result: The zwitterion reaches minimum solubility and precipitates out as a pure white solid, leaving salts and impurities in solution.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

  • Takács-Novák, K., et al. (1997). "Equilibrium solubility measurement of compounds with low solubility." International Journal of Pharmaceutics, 151(2), 235-248. Link

  • Babu, S. N., et al. (2009). "4-tert-Butylamino-3-nitrobenzoic acid."[2] Acta Crystallographica Section E, E65, o1233. (Structural analog reference for crystal packing). Link

  • PubChem. (2025).[3][4][5] "Methyl 4-(bromomethyl)benzoate (Precursor Data)." National Library of Medicine. Link

Sources

Crystal packing and hydrogen bonding in 4-[(Tert-butylamino)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Crystal Engineering & Solid-State Analysis of 4-[(Tert-butylamino)methyl]benzoic Acid

Executive Summary

This technical guide provides a comprehensive structural analysis of This compound , a critical zwitterionic building block in medicinal chemistry. Unlike simple benzoic acid derivatives, this molecule presents a unique crystal engineering challenge: the competition between strong electrostatic charge-assisted hydrogen bonding (CAHB) and the steric bulk of the tert-butyl group.

This document details the molecular tectonics, predicted packing motifs, and validated characterization protocols required to control the solid-state form of this compound. It is designed for process chemists and solid-state scientists optimizing solubility and bioavailability profiles.

Molecular Architecture & Zwitterionic Equilibrium

The solid-state behavior of this compound is governed by its amphoteric nature. To understand its packing, we must first establish its ionization state.

  • Acidic Moiety: Benzoic acid (pKa ≈ 4.2).

  • Basic Moiety: Secondary aliphatic amine (pKa ≈ 10.5).

  • The

    
    pKa Rule:  With a 
    
    
    
    pKa > 3 (approx. 6.3), proton transfer from the carboxyl group to the amine is energetically favorable in the solid state.

Therefore, the molecule crystallizes as a zwitterion (inner salt):



Implications for Crystal Packing
  • High Melting Point: The lattice energy is dominated by coulombic interactions, typically resulting in melting points >250°C (with decomposition).

  • Low Organic Solubility: The highly polar zwitterionic headgroups reduce solubility in non-polar solvents (DCM, Toluene), necessitating polar protic solvents (Water, MeOH) for crystallization.

Crystal Packing Motifs: The "Steric-Electrostatic" Conflict

The crystal structure is defined by the conflict between the "sticky" zwitterionic ends and the "slippery" hydrophobic tert-butyl tail.

Primary Synthon: The Ammonium-Carboxylate Clasp

The dominant supramolecular synthon is the Charge-Assisted Hydrogen Bond (CAHB) .

  • Donor: The ammonium group (

    
    ) provides two strong hydrogen bond donors.
    
  • Acceptor: The carboxylate group (

    
    ) provides four lone pair acceptors (two per oxygen).
    

Packing Geometry: Unlike primary ammonium salts (which form 3D networks), the secondary ammonium here has only two protons. This typically leads to 1D chains or 2D sheets rather than rigid 3D bricks. The carboxylate oxygens often bridge two ammoniums, forming a head-to-tail infinite chain.

The Tert-Butyl Steric Steering Effect

The tert-butyl group is a "supramolecular disruptor."

  • Volume: It occupies a large conical volume, preventing the flat

    
    -
    
    
    
    stacking typical of simple benzoic acids.
  • Consequence: The crystal lattice often expands (lower density) or adopts a "herringbone" or "corrugated sheet" motif to accommodate the bulky aliphatic groups. The hydrophobic tert-butyl groups tend to cluster together (hydrophobic shielding), creating alternating layers of ionic (hydrophilic) and aliphatic (hydrophobic) domains.

Visualization: Structural Logic & Packing Hierarchy

The following diagram illustrates the hierarchical assembly of the crystal lattice, from molecular ionization to macroscopic packing.

CrystalPacking cluster_0 Molecular Level cluster_1 Supramolecular Synthons cluster_2 Crystal Lattice M1 Neutral Precursor (HOOC-R-NH-tBu) M2 Zwitterion Formation (-OOC-R-NH2+-tBu) M1->M2 pKa Transfer S1 Primary Interaction: Charge-Assisted H-Bond (NH2+ ... COO-) M2->S1 Electrostatic Driver S2 Steric Modulator: Tert-Butyl Bulk M2->S2 Geometric Constraint L1 1D Hydrophilic Chains (Ionic Core) S1->L1 Directional Assembly L2 Hydrophobic Shielding (t-Butyl Clustering) S2->L2 Space Filling L3 Final Motif: Corrugated Bilayers L1->L3 Layer Stacking L2->L3 Inter-layer Slip

Figure 1: Hierarchical assembly of this compound, showing the transition from zwitterionic formation to corrugated bilayer packing.

Experimental Protocols: Synthesis & Characterization

To validate the crystal structure and packing efficiency, the following self-validating protocols should be employed.

Protocol A: Controlled Crystallization (Zwitterion Isolation)

Goal: To grow single crystals suitable for XRD analysis.

  • Dissolution: Suspend 100 mg of the compound in 2 mL of Water/Methanol (1:1 v/v) .

  • Thermal Cycle: Heat to 60°C until fully dissolved. If turbid, add minimal Formic Acid (to protonate COO-) then neutralize slowly with Ammonia vapor, or simply filter hot.

  • Slow Evaporation: Place the vial in a larger jar containing Ethanol (antisolvent diffusion) or allow slow evaporation at room temperature.

    • Critical Step: Do not use rapid cooling; this molecule tends to form gels or microcrystalline powders due to strong H-bonding.

  • Harvesting: Isolate colorless prisms/plates after 48-72 hours.

Protocol B: Solid-State Characterization Workflow
TechniquePurposeExpected Feature (Zwitterion)
SC-XRD Definitive StructureC-O bond lengths equal (~1.26 Å) indicating delocalized carboxylate.
FT-IR Functional Group IDAbsence of C=O stretch (~1700 cm⁻¹); Presence of asymmetric -COO⁻ stretch (~1550-1600 cm⁻¹).
SS-NMR Proton Location¹⁵N signal shift characteristic of ammonium (-NH₂⁺) vs amine (-NH).
DSC Thermal StabilitySharp endotherm >250°C (melting/decomp). Broad peaks indicate solvates.
Protocol C: Solubility Profiling (pH Dependent)

Since the molecule is amphoteric, its solubility is pH-dependent.

  • Acidic pH (1-2): High solubility (Cationic form: HOOC-R-NH₂⁺).

  • Basic pH (10-12): High solubility (Anionic form: ⁻OOC-R-NH).

  • Isoelectric Point (pI ≈ 6-7): Minimum solubility (Zwitterionic form). This is the region where crystallization is most likely to occur.

Engineering Implications for Drug Development

Polymorphism Risk

The tert-butyl group can rotate, leading to conformational polymorphism .

  • Form I (Thermodynamic): Maximized H-bonding, dense packing of t-butyl groups.

  • Form II (Kinetic): Often obtained from rapid precipitation; likely a hydrate where water bridges the donor-deficient NH₂⁺ and acceptor-rich COO⁻.

Hydrate Formation

Zwitterions with donor/acceptor imbalances (like this one: 2 donors, 4 acceptors) are hygroscopic . The lattice "craves" water to satisfy the unbonded carboxylate oxygens.

  • Recommendation: Always perform Gravimetric Vapor Sorption (GVS) analysis early in development to check for hydrate formation at >60% RH.

References

  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering - A New Organic Synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327. Link

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). RSC Publishing. (General reference for aminobenzoic acid derivatives). Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on conformational polymorphism). Link

  • Takasuka, M., et al. (1991). Hydrogen bonding of 4-aminomethylbenzoic acid (PAMBA) and related compounds. Journal of the Chemical Society, Perkin Transactions 2. (Structural homologue analysis). Link

  • Vishweshwar, P., et al. (2003). Crystal engineering of pharmaceutical co-crystals. Chemical Communications, (20), 2622-2623. (Methodology for zwitterionic synthons). Link

(Note: While specific proprietary crystal structure data for this compound may not be in the public domain, the analysis above is derived from established crystal engineering principles of homologous zwitterionic systems cited in references 1 and 4.)

Methodological & Application

Application Note: Scalable Synthesis of N-Substituted Benzamide Derivatives from 4-[(Tert-butylamino)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved therapeutics. This application note provides a comprehensive technical guide for the synthesis of N-substituted benzamide derivatives via the amide coupling of 4-[(Tert-butylamino)methyl]benzoic acid with various primary and secondary amines. We present a comparative analysis of three robust coupling methodologies: carbodiimide-based (EDC/HOBt), phosphonium-based (PyBOP), and uronium-based (HATU). This guide explains the underlying chemical principles, offers detailed, step-by-step protocols, and outlines methods for purification and characterization, enabling researchers in drug discovery and process development to reliably synthesize diverse compound libraries.

Introduction and Core Principles

Amide bond formation is one of the most critical reactions in pharmaceutical and chemical synthesis.[1] While thermodynamically favorable, the direct condensation of a carboxylic acid and an amine is kinetically slow due to the formation of a non-reactive ammonium carboxylate salt.[2] Therefore, the reaction necessitates the activation of the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon more susceptible to nucleophilic attack by the amine.[3]

The choice of coupling reagent is paramount and depends on factors such as substrate steric hindrance, the electronic nature of the amine, potential for racemization (if chiral centers are present), and scalability.[1] This guide focuses on this compound as a versatile starting material for creating libraries of benzamide derivatives.

Strategic Selection of Coupling Reagents

We detail three highly reliable and widely adopted coupling systems. The selection should be tailored to the specific amine substrate and desired reaction efficiency.

  • EDC/HOBt System: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is convenient and cost-effective. Its primary drawback is the potential for side reactions, such as the formation of an N-acylurea byproduct.[3] The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) mitigates this by trapping the unstable O-acylisourea intermediate to form a more stable and reactive HOBt-ester, improving yields and minimizing side products.[3][4][5] This method is a workhorse for routine amide couplings.

  • PyBOP System: (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt-based reagent. It is highly efficient, particularly for sterically hindered substrates, and offers mild reaction conditions.[6][7] A key advantage over its predecessor, BOP, is that its byproduct, tris(pyrrolidin-1-yl)phosphine oxide, is not a suspected carcinogen like the hexamethylphosphoramide (HMPA) generated from BOP.[6][8]

  • HATU System: [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate] is a uronium salt-based reagent known for its exceptional activity and rapid reaction rates.[9] It forms a highly reactive OAt-active ester, which is particularly effective for coupling challenging substrates, including electron-deficient amines and sterically demanding acids, while effectively suppressing racemization.[2][9]

Experimental Workflow and Protocols

The overall experimental workflow for the synthesis, purification, and characterization of benzamide derivatives is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_char Characterization prep 1. Reagent Preparation - Dissolve Carboxylic Acid - Add Amine & Base activation 2. Carboxylic Acid Activation - Add Coupling Reagent (e.g., HATU, EDC) - Stir at 0°C to RT prep->activation Initiate Coupling monitor 3. Reaction Monitoring - TLC or LC-MS Analysis activation->monitor Allow Reaction (1-24h) workup 4. Aqueous Workup - Quench Reaction - Sequential Washes (Acid, Base, Brine) monitor->workup Upon Completion purify 5. Isolation & Purification - Dry & Concentrate - Column Chromatography workup->purify char 6. Structure Verification - NMR (¹H, ¹³C) - Mass Spectrometry (MS) purify->char

Caption: General workflow for benzamide synthesis.

Materials and General Conditions
  • Starting Acid: this compound

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are preferred.[2][8]

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). A non-nucleophilic base is crucial to deprotonate the carboxylic acid without competing in the coupling reaction.[2][8]

  • Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with atmospheric moisture.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a reliable and cost-effective standard procedure suitable for a wide range of amine substrates.

Table 1: Reagent Stoichiometry for EDC/HOBt Protocol

ReagentEquivalentsPurpose
This compound1.0Carboxylic Acid Substrate
Amine (Primary or Secondary)1.1 - 1.2Nucleophile
EDC·HCl1.2 - 1.5Carbodiimide Coupling Reagent
HOBt1.2 - 1.5Additive to prevent side reactions
DIPEA2.0 - 3.0Non-nucleophilic base
Anhydrous DMF10 VolSolvent

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).[5][10]

  • Dissolve the solids in anhydrous DMF (approx. 10 volumes relative to the starting acid).

  • Cool the mixture to 0 °C using an ice bath.

  • Add DIPEA (2.5 equiv) to the stirred solution.

  • Slowly add EDC·HCl (1.2 equiv) portion-wise, keeping the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.[8]

  • Workup:

    • Dilute the reaction mixture with an organic solvent like Ethyl Acetate or DCM.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure benzamide derivative.[5][8]

Protocol 2: HATU Mediated Coupling

This protocol is recommended for challenging substrates, such as sterically hindered or electron-poor amines, where faster reaction times and higher yields are desired.

Table 2: Reagent Stoichiometry for HATU Protocol

ReagentEquivalentsPurpose
This compound1.0Carboxylic Acid Substrate
Amine (Primary or Secondary)1.1Nucleophile
HATU1.1 - 1.2Uronium Salt Coupling Reagent
DIPEA2.0 - 3.0Non-nucleophilic base
Anhydrous DMF10 VolSolvent

Step-by-Step Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF.

  • Cool the solution to 0 °C.

  • Add HATU (1.1 equiv) and DIPEA (2.0 equiv) to the solution. Stir for 10-15 minutes to pre-activate the carboxylic acid.[2]

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction is typically much faster than with EDC.

  • Monitor progress by TLC or LC-MS.

  • Follow the same Workup and Purification steps as described in Protocol 1.

Mechanism of Carboxylic Acid Activation

Understanding the mechanism allows for troubleshooting and optimization. The EDC/HOBt pathway is a classic example of activation and stabilization.

G cluster_reactants cluster_intermediates cluster_products Acid R-COOH (Carboxylic Acid) OAI [O-Acylisourea Intermediate] (Unstable) Acid->OAI + EDC (Activation) EDC EDC EDC->OAI + EDC (Activation) HOBt HOBt Amine R'-NH₂ (Amine) HOBtEster [HOBt Active Ester] (More Stable) OAI->HOBtEster + HOBt (Stabilization) Amide R-CO-NH-R' (Amide Product) HOBtEster->Amide + Amine (Nucleophilic Attack) RegenHOBt HOBt Urea EDC Byproduct (Urea)

Caption: EDC/HOBt mediated amide coupling mechanism.[4][5]

The reaction begins with the carboxylic acid attacking the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[4] This unstable species is intercepted by HOBt to generate a more stable HOBt-ester. This active ester is less prone to side reactions and readily undergoes nucleophilic attack by the amine to form the desired amide bond, regenerating HOBt in the process.[5]

Product Characterization

Confirmation of the final product's identity and purity is essential.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Successful amide formation can be confirmed by the appearance of a new amide N-H proton signal (typically a broad singlet between δ 7.5-8.5 ppm for secondary amides) and shifts in the signals of protons adjacent to the newly formed amide bond. The characteristic signals for the 4-[(Tert-butylamino)methyl]benzyl moiety should remain.

    • ¹³C NMR: The formation of the amide bond is confirmed by the appearance of a new carbonyl carbon signal in the characteristic amide region (δ 165-175 ppm).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the synthesized compound, matching the calculated exact mass of the target molecule.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compound.

Conclusion

The synthesis of benzamide derivatives from this compound can be achieved with high efficiency and scalability using modern amide coupling reagents. For routine synthesis, the EDC/HOBt method offers a balance of cost and effectiveness. For more challenging or precious substrates, the superior reactivity of HATU provides a clear advantage, delivering clean products in shorter reaction times. By selecting the appropriate protocol and carefully controlling reaction conditions, researchers can readily access a diverse range of novel benzamide compounds for downstream applications in drug discovery and materials science.

References

  • Organic Synthesis. Acid-Amine Coupling using PyBOP. Available from: [Link]

  • Synthesis. Use of PyBOP as a Convenient Activator for the Synthesis of Nitriles from Primary Amides. Available from: [Link]

  • SpringerLink. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. Available from: [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). Available from: [Link]

  • Fisher Scientific. Amide Synthesis. Available from: [Link]

  • Bn. Peptide Formation: Unveiling The PyBOP Mechanism. Available from: [Link]

  • YouTube. EDC Coupling Mechanism | Organic Chemistry. Available from: [Link]

  • Reddit. Amide from carboxylic acid synthesis. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available from: [Link]

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  • ResearchGate. Synthesis of 4-(benzamide) and 4-(phthalimide)-substituted phenoxypropanolamines and their beta-1, beta-2-adrenergic receptor binding studies. Available from: [Link]

  • ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available from: [Link]

  • Supporting Information. 1H and 13C NMR spectra of N-methyl benzamide. Available from: [Link]

  • Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Available from: [Link]

  • Royal Society of Chemistry. Amide bond formation: beyond the myth of coupling reagents. Available from: [Link]

  • Google Patents. Process for the synthesis of a benzamide derivative.
  • Royal Society of Chemistry. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available from: [Link]

  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available from: [Link]

  • ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available from: [Link]

  • PubMed. Identification and characterization of Prothionamide degradation impurities by mass spectrometry, NMR spectroscopy, and ultra high performance liquid chromatography method development. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-[(Tert-butylamino)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-[(tert-butylamino)methyl]benzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this synthesis and to provide actionable strategies for yield and purity optimization. The primary and most efficient route discussed herein is the one-pot reductive amination of 4-formylbenzoic acid with tert-butylamine.

Overview of Core Synthesis: Reductive Amination

The synthesis of this compound is most commonly achieved through a direct (one-pot) reductive amination.[1] This process involves the reaction of 4-formylbenzoic acid with tert-butylamine to form an intermediate imine (or more accurately, an iminium ion under weakly acidic conditions), which is then reduced in situ by a selective reducing agent to the desired secondary amine.[1][2]

The choice of reducing agent is critical for the success of this reaction, as it must selectively reduce the C=N bond of the iminium ion without significantly reducing the starting aldehyde.[3][4]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and offering validated solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a frequent issue stemming from several factors, including incomplete reaction, formation of side products, or losses during work-up and purification.

A1: Troubleshooting Steps for Low Yield:

  • Incomplete Imine Formation: The initial equilibrium between the aldehyde and the amine to form the imine must be favored.

    • Causality: The formation of the imine intermediate is a reversible reaction that produces water.[1] According to Le Chatelier's principle, removal of water will shift the equilibrium towards the product. While not always practical in a one-pot reaction, ensuring anhydrous conditions can be beneficial.

    • Solution: Conduct the reaction in a dry solvent (e.g., 1,2-dichloroethane - DCE) and consider adding a dehydrating agent like anhydrous sodium sulfate if compatible with your reaction conditions.[5]

  • Ineffective Reduction: The choice and handling of the reducing agent are paramount.

    • Causality: Hydride reducing agents can vary in their reactivity and selectivity. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for its mildness and high selectivity for imines over aldehydes.[3] Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde, leading to the formation of 4-(hydroxymethyl)benzoic acid as a byproduct.[6]

    • Solution: Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃). It is a highly effective reagent for reductive aminations and generally gives higher yields and fewer side products compared to NaBH₃CN or NaBH₄ in this context.[3] Ensure the reagent is fresh and has been stored under anhydrous conditions.

  • Suboptimal pH: The reaction pH is a delicate balance.

    • Causality: The reaction requires mildly acidic conditions.[2] If the pH is too low (too acidic), the amine nucleophile (tert-butylamine) will be protonated to its non-nucleophilic ammonium salt, preventing the initial attack on the carbonyl.[2] If the pH is too high (basic), the formation of the iminium ion, the species that is actually reduced, is disfavored.

    • Solution: The use of NaBH(OAc)₃ often does not require additional acid, as the acetic acid byproduct can catalyze the reaction.[3] If using other borohydrides, adding a catalytic amount of acetic acid (AcOH) can be beneficial.[6] Monitor the pH to ensure it remains weakly acidic (pH ~5-6).

  • Work-up & Purification Losses: The amphoteric nature of the product can lead to losses.

    • Causality: The product contains both a basic amine group and an acidic carboxylic acid group. During aqueous work-up, it can be soluble in both acidic and basic layers, making extraction difficult.

    • Solution: Carefully adjust the pH of the aqueous solution to the isoelectric point of the molecule during work-up to precipitate the product. Wash the crude solid with cold water and a non-polar organic solvent like hexanes to remove impurities before drying.[7][8] Recrystallization from a suitable solvent system (e.g., water/ethanol) is recommended for final purification.[7][9]

Q2: I am observing significant impurities in my final product. What are they and how can I prevent them?

The primary impurities often arise from side reactions involving the starting materials or intermediates.

A2: Common Impurities and Prevention Strategies:

  • Unreacted 4-Formylbenzoic Acid:

    • Cause: Incomplete reaction or inefficient reduction.

    • Prevention: Ensure a slight excess of the amine and reducing agent. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed.

    • Removal: Most of the unreacted aldehyde can be removed during the basic wash of the work-up, as the benzoic acid moiety will form a water-soluble carboxylate salt.

  • 4-(Hydroxymethyl)benzoic Acid:

    • Cause: Reduction of the starting aldehyde by a non-selective or overly reactive reducing agent. This is more common with NaBH₄.[6]

    • Prevention: Use a more selective reducing agent like NaBH(OAc)₃, which shows a strong preference for reducing the iminium ion over the aldehyde.[3]

  • Dialkylation Product (Tertiary Amine):

    • Cause: The newly formed secondary amine product reacts with another molecule of the aldehyde, leading to the formation of a tertiary amine.

    • Prevention: This is less of a concern with the sterically hindered tert-butyl group. However, using the aldehyde as the limiting reagent and adding it slowly to the reaction mixture containing the amine and reducing agent can minimize this side reaction.

Q3: What is the optimal choice of solvent and reducing agent for this synthesis?

The solvent and reducing agent are critical parameters that directly influence reaction rate, yield, and purity.

A3: Recommended Reagents and Solvents:

ParameterRecommended ChoiceRationale & Key Considerations
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)High selectivity for imines/iminium ions over carbonyls, effective under mild conditions, and often provides higher yields with fewer side products.[3][5]
Solvent 1,2-Dichloroethane (DCE)Aprotic solvent that works very well for NaBH(OAc)₃ reductions.[3] Tetrahydrofuran (THF) is also a viable alternative.[3]
Catalyst Acetic Acid (AcOH)Often used in catalytic amounts to facilitate iminium ion formation, especially with less reactive ketones, though it may not be necessary with aldehydes when using NaBH(OAc)₃.[3]

Experimental Protocols

Protocol 1: Optimized Synthesis via Reductive Amination

This protocol outlines a reliable method for the synthesis of this compound using preferred reagents.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-formylbenzoic acid (1.0 eq).

  • Solvent & Amine Addition: Add anhydrous 1,2-dichloroethane (DCE) to form a suspension. Add tert-butylamine (1.1-1.2 eq).

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the mixture. The reaction is mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the starting aldehyde by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Quenching: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by precipitation. Dissolve the crude solid in a minimal amount of dilute HCl. Wash with an organic solvent like ethyl acetate to remove non-basic impurities. Adjust the pH of the aqueous layer to ~6-7 with a base (e.g., NaOH) to precipitate the pure product. Filter the solid, wash with cold water, and dry under vacuum.

Visual Guides and Workflows

Diagram 1: Reaction Mechanism

The diagram below illustrates the key steps in the reductive amination process: initial imine formation followed by hydride reduction.

G cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction Aldehyde 4-Formylbenzoic Acid Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Tert-butylamine Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O, + H⁺ Product 4-[(Tert-butylamino)methyl] benzoic Acid Iminium->Product + Hydride Reducer NaBH(OAc)₃ Reducer->Product

Caption: Mechanism of reductive amination.

Diagram 2: Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence for diagnosing and resolving issues related to poor reaction yield.

G Start Low Yield Observed Check_Reagents Verify Reagent Quality (Reducer, Solvent, Amine) Start->Check_Reagents Check_Conditions Analyze Reaction Conditions (pH, Temperature, Time) Check_Reagents->Check_Conditions Reagents OK Solution_Reducer Use fresh NaBH(OAc)₃ Ensure anhydrous conditions Check_Reagents->Solution_Reducer Issue Found Check_Workup Review Work-up & Purification (pH adjustment, extraction) Check_Conditions->Check_Workup Conditions OK Solution_pH Add catalytic AcOH if needed Monitor pH ~5-6 Check_Conditions->Solution_pH Issue Found Solution_Workup Precipitate at isoelectric point Minimize washes Check_Workup->Solution_Workup Issue Found Success Yield Optimized Check_Workup->Success Process OK Solution_Reducer->Start Re-run Solution_pH->Start Re-run Solution_Workup->Start Re-run

Caption: Troubleshooting logic for low yield.

References

  • SciSpace. Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • PMC. 4-tert-Butylamino-3-nitrobenzoic acid. [Link]

  • Chemistry Steps. Aldehydes and Ketones to Amines. [Link]

  • ResearchGate. Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate?. [Link]

  • Bartleby. Purifying A Compound Of Benzoic Acid. [Link]

  • Organic Syntheses. LARGE-SCALE ENANTIOSELECTIVE SYNTHESIS OF TERT-BUTANESULFINAMIDE. [Link]

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Validation & Comparative

A Researcher's Guide to the Mass Spectrometry Fragmentation of 4-[(Tert-butylamino)methyl]benzoic Acid: Elucidation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural characterization of novel chemical entities is paramount. For molecules like 4-[(tert-butylamino)methyl]benzoic acid, a compound featuring a blend of aromatic and aliphatic amine functionalities, mass spectrometry stands out as a powerful analytical tool. This guide provides an in-depth exploration of the expected collision-induced dissociation (CID) fragmentation patterns of this molecule, offering a predictive framework for its identification and characterization. Furthermore, we will objectively compare this mass spectrometric approach with other analytical techniques, providing the necessary context for researchers to select the most appropriate tools for their specific needs.

Unraveling the Fragmentation Cascade of this compound

Under electrospray ionization (ESI) in positive ion mode, this compound is expected to readily protonate, most likely at the more basic secondary amine, to form the precursor ion [M+H]⁺. Subsequent fragmentation of this precursor ion via CID in a tandem mass spectrometer will likely proceed through several key pathways, dictated by the relative stabilities of the resulting fragment ions and neutral losses. The presence of the tert-butyl group, the benzylic position, and the carboxylic acid moiety all contribute to a rich and informative fragmentation spectrum.

The fragmentation of aromatic acids and compounds with tert-butyl groups has been studied, and these studies can inform our predictions. For instance, the fragmentation of benzoic acid derivatives often involves losses of the carboxyl group or parts of it.[1][2] Similarly, molecules containing a tert-butyl group are known to undergo characteristic fragmentation patterns, often involving the loss of a methyl radical or the formation of a stable tert-butyl cation.[3][4][5]

The following diagram illustrates the predicted major fragmentation pathways for protonated this compound.

cluster_main Predicted Fragmentation of this compound cluster_path_a Pathway A: Benzylic Cleavage cluster_path_b Pathway B: Tert-butyl Group Fragmentation cluster_path_c Pathway C: Carboxylic Acid Fragmentation cluster_path_d Pathway D: Alpha-Cleavage mol [M+H]⁺ m/z 208 a1 Loss of tert-butylamine (C4H11N) mol->a1 - 73 Da b1 Loss of isobutylene (C4H8) mol->b1 - 56 Da c1 Loss of H2O mol->c1 - 18 Da d1 Loss of methyl radical (CH3•) mol->d1 - 15 Da a2 [C8H7O2]⁺ m/z 135 a1->a2 b2 [C8H10NO2]⁺ m/z 152 b1->b2 c2 [C12H16NO]⁺ m/z 190 c1->c2 c3 Loss of CO c2->c3 - 28 Da c4 [C11H16N]⁺ m/z 162 c3->c4 d2 [C11H16NO2]⁺ m/z 192 d1->d2

Caption: Predicted major fragmentation pathways of protonated this compound.

Based on established fragmentation mechanisms, we can anticipate the following key fragment ions:

  • Benzylic Cleavage (Pathway A): The bond between the benzylic carbon and the nitrogen is susceptible to cleavage, leading to the loss of neutral tert-butylamine and the formation of a stable benzylic cation at m/z 135.

  • Tert-butyl Group Fragmentation (Pathway B): A common fragmentation route for compounds containing a tert-butyl group is the loss of isobutylene via a rearrangement process, resulting in a fragment ion at m/z 152.

  • Carboxylic Acid Fragmentation (Pathway C): The carboxylic acid group can undergo fragmentation, initially through the loss of water (H₂O) to yield an ion at m/z 190. This can be followed by the loss of carbon monoxide (CO) to produce a fragment at m/z 162. The loss of the entire carboxylic acid group as COOH is also a possibility.[6]

  • Alpha-Cleavage (Pathway D): The loss of a methyl radical (CH₃•) from the tert-butyl group is a characteristic fragmentation for such moieties, leading to a fragment ion at m/z 192.[7]

Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool for the structural elucidation of this compound, a comprehensive characterization often benefits from the application of orthogonal analytical techniques. The following table provides a comparison with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC)
Information Provided Molecular weight and fragmentation pattern for structural elucidation.Detailed information about the chemical environment of atoms (¹H, ¹³C), enabling unambiguous structure determination and stereochemistry.Separation of the compound from a mixture and quantification.
Sensitivity High (picomole to femtomole range).Lower (micromole to nanomole range).High (nanogram to picogram range).
Sample Requirement Small (micrograms to nanograms).Larger (milligrams).Small (micrograms to nanograms).
Analysis Time Fast (minutes per sample).Slower (minutes to hours per sample).Moderate (minutes per sample).
Key Advantage Excellent for determining molecular formula and identifying substructures through fragmentation.Provides definitive structural information and connectivity of atoms.Excellent for purity assessment and quantification.
Limitation Isomeric differentiation can be challenging without chromatographic separation.Less sensitive and requires pure samples for straightforward interpretation.Does not provide direct structural information.

Experimental Protocol for ESI-MS/MS Analysis

The following protocol outlines a general procedure for the analysis of this compound using a triple quadrupole or ion trap mass spectrometer.

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[8]

  • Filtration: Filter the working solution through a 0.2 µm syringe filter to remove any particulate matter.[8]

Mass Spectrometry Analysis

The following workflow illustrates the steps for data acquisition.

cluster_workflow ESI-MS/MS Experimental Workflow prep Sample Preparation infusion Direct Infusion or LC Inlet prep->infusion ms1 MS1 Scan (Full Scan) Identify [M+H]⁺ infusion->ms1 cid Collision-Induced Dissociation (CID) of [M+H]⁺ ms1->cid ms2 MS2 Scan (Product Ion Scan) Acquire Fragment Spectrum cid->ms2 analysis Data Analysis ms2->analysis

Caption: A typical experimental workflow for ESI-MS/MS analysis.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • MS1 Scan (Full Scan): Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺ (expected at m/z 208).

  • MS2 Scan (Product Ion Scan): Select the [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID) with an appropriate collision energy.[9] Acquire the resulting product ion spectrum. The collision energy should be optimized to achieve a good balance between the precursor ion intensity and the formation of a rich variety of fragment ions.

Data Interpretation and Insights

The resulting MS/MS spectrum should be interpreted by correlating the observed fragment ions with the predicted fragmentation pathways. The relative abundance of the fragment ions will provide insights into the lability of different bonds within the molecule. For instance, a highly abundant ion at m/z 135 would suggest that benzylic cleavage is a very favorable fragmentation pathway. The presence of ions at m/z 152 and 192 would be strong indicators of the tert-butyl moiety. By systematically analyzing the neutral losses and the m/z values of the fragment ions, a confident structural confirmation of this compound can be achieved.

References

  • J. Mass Spectrom. 2016 Jan;51(1):28-32. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. [Link]

  • Rapid Commun Mass Spectrom. 2007;21(21):3409-19. Influence of a 4-aminomethylbenzoic acid residue on competitive fragmentation pathways during collision-induced dissociation of metal-cationized peptides. [Link]

  • J Chromatogr A. 2003 Jan 24;985(1-2):531-9. Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. [Link]

  • J Am Soc Mass Spectrom. 2018 Apr;29(4):694-703. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. [Link]

  • J Am Soc Mass Spectrom. 2018 Apr;29(4):694-703. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. [Link]

  • Eur. J. Mass Spectrom. 1997 Aug 1;3(4):269-281. Mass Spectrometry of Tert-Butylnaphthalenes—A Comparison with the Unimolecular Fragmentation of Tert-Butylbenzene. [Link]

  • VU Research Repository. A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. [Link]

  • J. Am. Soc. Mass Spectrom. 2008, 19, 9, 1275–1283. Novel fragmentation pathway for CID of (bn−1+Cat)+ ions from model, metal cationized peptides. [Link]

  • ResearchGate. Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. [Link]

  • Pearson. The mass spectrum of tert-butylamine follows shows an intense bas.... [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. MS/MS spectra and proposed fragmentation pathways of compounds 39, 40, 42 and 45. [Link]

  • Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.... [Link]

  • University of Massachusetts Lowell. Mass Spectrometry: Fragmentation. [Link]

  • Wikipedia. Collision-induced dissociation. [Link]

Sources

Safety Operating Guide

4-[(Tert-butylamino)methyl]benzoic acid proper disposal procedures

[1][2]

Executive Summary

4-[(Tert-butylamino)methyl]benzoic acid is an amphoteric organic intermediate used primarily in drug development and organic synthesis.[1][2] Its disposal requires strict adherence to protocols for zwitterionic compounds , which can exhibit complex solubility behaviors depending on pH.[1]

Immediate Action Required:

  • Waste Classification: Hazardous Chemical Waste (Irritant).[1][2]

  • Primary Disposal Method: High-temperature incineration with off-gas scrubbing.[1][2]

  • Prohibited: Do NOT flush down drains.[2] Do NOT mix with strong oxidizers.[2]

Chemical Safety & Waste Characterization

Before initiating disposal, you must understand the physicochemical properties that dictate safe handling.[1] This compound contains both a basic amine (tert-butylamino) and an acidic carboxyl group (benzoic acid), making it amphoteric .[1][2]

PropertyDescriptionOperational Impact
Chemical Structure Benzoic acid core with a bulky amine side chain.[1][2]Amphoteric: Solubility changes drastically with pH.[2] It may precipitate unexpectedly if waste streams are mixed indiscriminately.[1][2]
Physical State White to off-white solid powder.[2]Dust hazard.[2][3][4] Use localized exhaust ventilation (fume hood).[1]
Hazards (GHS) Warning: Causes skin irritation (H315), Eye irritation (H319), STOT-SE (H335).[1][2]PPE: Nitrile gloves, safety goggles, and N95 dust mask (if outside hood) are mandatory.[1]
Incompatibilities Strong Oxidizers, Acid Chlorides, Anhydrides.[1]Segregation: Keep away from nitric acid or perchlorates in waste storage.

Critical Insight: Because this molecule is zwitterionic, it is most soluble in high acid or high base environments.[2] At neutral pH (near its isoelectric point), it is least soluble and may crystallize out of solution, potentially clogging waste lines or creating sludge in drums.[1]

Step-by-Step Disposal Procedures
Scenario A: Solid Waste (Excess Stock/Spill Cleanup)

Best for: Expired pure substance, weighing paper, or spill cleanup residues.[1][2]

  • Segregation: Isolate the solid in a dedicated wide-mouth container (HDPE or Glass).[1][2]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound"[1][2][5]

    • Hazard Checkbox: Irritant / Toxic.[2][6]

  • Packaging: Double-bag small amounts in chemically resistant polyethylene bags before placing them in the drum.

  • Transfer: Move to the central accumulation area for pickup by a licensed environmental contractor (e.g., Veolia, Clean Harbors).[1]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Best for: Solutions in methanol, ethanol, or aqueous buffers.[1][2]

  • Solvent Identification: Determine the primary solvent.[1][2]

    • Organic (MeOH/EtOH/DMSO): Dispose of as "Flammable Organic Waste" .[1][2]

    • Aqueous: Dispose of as "Aqueous Organic Waste" .[1][2]

  • pH Check (The "Self-Validating" Step):

    • Before pouring into a commingled waste drum, take a 1 mL aliquot and mix it with the drum's contents in a test tube.

    • Observation: If a white precipitate forms immediately, DO NOT mix.[1] The pH difference has caused the compound to crash out.[1][2]

    • Correction: Adjust the pH of your waste solution to match the drum (usually basic pH > 10 or acidic pH < 2 keeps it soluble) before transfer.[1]

  • Container: Use UN-rated steel or poly drums. Ensure the bung is closed torque-tight when not actively filling.[2]

Operational Decision Matrix (Workflow)

The following diagram outlines the logical decision path for disposing of this compound, ensuring no cross-contamination or plumbing failures.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder/Debris)StateCheck->SolidPowderLiquidLiquid Waste(Solutions)StateCheck->LiquidSolutionSolidActionDouble Bag in PolyethylenePlace in Solid Waste DrumSolid->SolidActionSolventCheckIdentify Solvent BaseLiquid->SolventCheckOrganicOrganic Solvent(MeOH, DCM, DMSO)SolventCheck->OrganicAqueousAqueous Solution(Buffers/Water)SolventCheck->AqueousCompatibilityTestCRITICAL: Aliquot TestMix 1mL waste with Drum contentsOrganic->CompatibilityTestAqueous->CompatibilityTestPrecipitatePrecipitate Forms?(Incompatibility)CompatibilityTest->PrecipitateAdjustAdjust pH to solubilize(Acidify or Basify)Precipitate->AdjustYes (Cloudy)PourTransfer to Liquid Waste Drum(Label: Organic/Toxic)Precipitate->PourNo (Clear)Adjust->Pour

Figure 1: Decision matrix for segregating and treating amino-benzoic acid waste streams to prevent precipitation events.

Regulatory Compliance & Waste Codes

Failure to classify waste correctly can lead to regulatory fines.[1][2] Use the following codes as a baseline (verify with local EHS officers):

  • United States (RCRA/EPA):

    • If in flammable solvent (Flash point < 60°C): D001 (Ignitable).[1]

    • If pure substance: Not explicitly P- or U-listed, but must be characterized as Toxic if toxicity data suggests LD50 < 2500 mg/kg (Oral, Rat) [1].[1][2]

  • European Union (EWC):

    • 16 05 06 *: Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

    • 07 05 04 *: Other organic solvents, washing liquids and mother liquors.[2]

Emergency Procedures (Spills)

If a spill occurs during transfer:

  • Evacuate the immediate area if dust is airborne.[1][2]

  • Don PPE: Respiratory protection (N95 or half-mask with P100 filters) is critical to avoid inhaling amine dust.[1][2]

  • Containment:

    • Dry Spill: Cover with wet paper towels to prevent dust generation, then scoop into a bag.[1]

    • Wet Spill: Absorb with vermiculite or clay pads.[2]

  • Decontamination: Wipe the surface with a dilute acetic acid solution (1-5%) to neutralize residual amine traces, followed by water [2].[1]

References
  • Thermo Fisher Scientific.[2] (2025).[1][3][4][7][8][9] Safety Data Sheet: 4-tert-Butylbenzoic acid. Retrieved from

  • BenchChem. (2025).[1] Proper Disposal of Amino-Benzoic Acid Derivatives: A Step-by-Step Guide. Retrieved from

  • Sigma-Aldrich. (2024).[1][10] Safety Data Sheet: 4-(Butylamino)benzoic acid. Retrieved from

  • National Institutes of Health (NIH).[1] (2025).[1][3][4][7][8][9] PubChem Compound Summary: Benzoic acid, 4-(butylamino)-, methyl ester.[1][2][8] Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.